molecular formula C23H19N5O4S B2781925 N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1114916-03-8

N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2781925
CAS No.: 1114916-03-8
M. Wt: 461.5
InChI Key: JZLVNMAEBBYAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a useful research compound. Its molecular formula is C23H19N5O4S and its molecular weight is 461.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : Research has focused on developing methods to synthesize triazoloquinoxaline derivatives, including N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide, through various chemical reactions. For instance, Fathalla (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates using DCC coupling and azide coupling methods, highlighting the structural versatility and functional group compatibility of these compounds Fathalla, 2015.

Structural Investigations : Another aspect of research involves investigating the structural properties of triazoloquinoxaline derivatives. For example, studies on different spatial orientations of amide derivatives have provided insights into their molecular structures and potential interaction mechanisms with biological targets Kalita & Baruah, 2010.

Biological Activities

Antimicrobial and Anticancer Activities : Some triazoloquinoxaline derivatives have been evaluated for their antimicrobial and anticancer activities. Badran, Abouzid, and Hussein (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives, finding that certain compounds possessed potent antibacterial activity compared to standard treatments Badran, Abouzid, & Hussein, 2003. Additionally, Kumar et al. (2019) explored the anticancer potential of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, identifying several compounds with significant inhibition activity against cancer cell lines Kumar et al., 2019.

Adenosine Receptor Antagonism : Triazoloquinoxaline derivatives have also been investigated for their potential as adenosine receptor antagonists, offering insights into the design of selective human A3 adenosine receptor antagonists. This research has implications for developing therapeutic agents targeting various physiological and pathological processes Catarzi et al., 2005.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-31-15-6-4-8-17(12-15)33-22-21-26-27(14-20(29)24-13-16-7-5-11-32-16)23(30)28(21)19-10-3-2-9-18(19)25-22/h2-12H,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLVNMAEBBYAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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